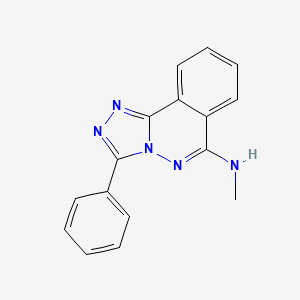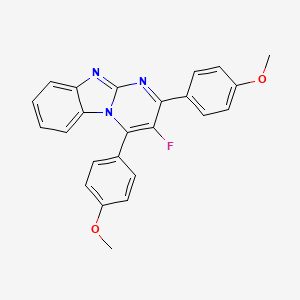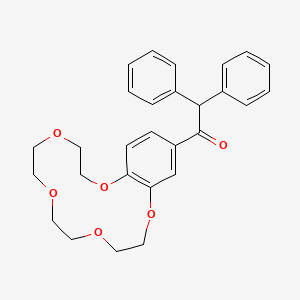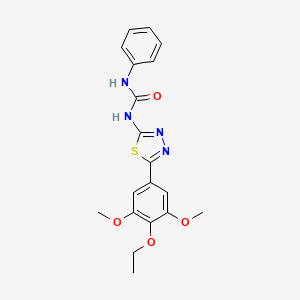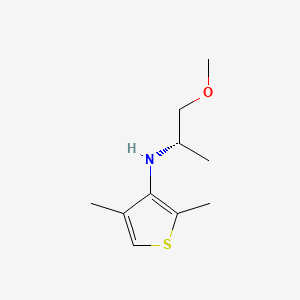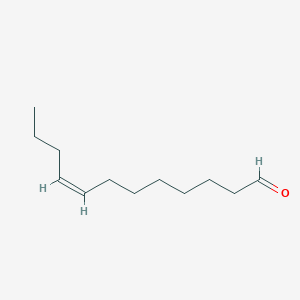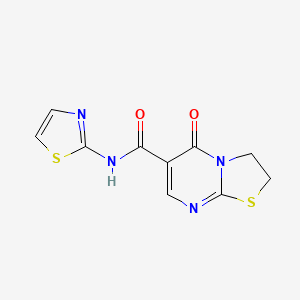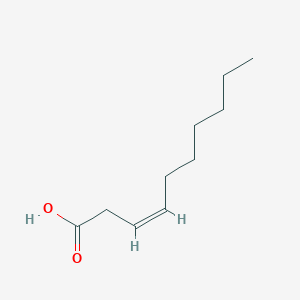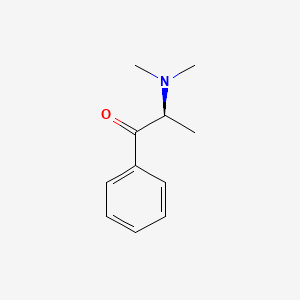
N,N-Dimethylcathinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylcathinone, also known as metamfepramone, is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant (Catha edulis).
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylcathinone can be synthesized through the oxidation of N-methylephedrine or N-methylpseudoephedrine. The process involves reacting the precursor with a solution of potassium permanganate in dilute sulfuric acid . This method is commonly used in laboratory settings for the preparation of synthetic cathinones.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar oxidation reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylcathinone undergoes various chemical reactions, including:
Oxidation: The β-keto group can be reduced to form corresponding alcohols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in dilute sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of alcohol derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-Dimethylcathinone has been extensively studied for its applications in various scientific fields:
Mechanism of Action
N,N-Dimethylcathinone exerts its effects primarily by acting as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation . The compound’s structure-activity relationship (SAR) studies have shown that the presence of the N,N-dimethyl group enhances its potency and selectivity for these transporters .
Comparison with Similar Compounds
N,N-Dimethylcathinone is part of a broader class of synthetic cathinones, which includes compounds such as:
Methcathinone: Similar in structure but with a single methyl group on the nitrogen atom.
Mephedrone: Contains a methyl group on the aromatic ring.
Ethcathinone: Has an ethyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its N,N-dimethyl substitution, which significantly impacts its pharmacological profile. This substitution enhances its stimulant properties and alters its interaction with neurotransmitter transporters compared to other cathinones .
Properties
CAS No. |
35026-77-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
InChI Key |
KBHMHROOFHVLBA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N(C)C |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


